methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338415-96-6](/img/structure/B2831720.png)
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple halogen substitutions and a cyclopropyl group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of the Cyclopropyl Ketone: : The initial step involves the formation of the cyclopropyl ketone. This can be achieved through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst like rhodium or copper.
-
Halogenation: : The introduction of halogen atoms (chlorine and fluorine) is carried out through electrophilic halogenation reactions. For instance, fluorination can be achieved using reagents like Selectfluor, while chlorination can be done using thionyl chloride or similar reagents.
-
Oxime Formation: : The final step involves the formation of the oxime group. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the ketone or oxime groups, converting them into alcohols or amines, respectively.
-
Substitution: : Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of halogen atoms and the oxime group can enhance biological activity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The halogen atoms could enhance binding affinity through halogen bonding, while the oxime group might participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone: Lacks the oxime group, which could affect its reactivity and biological activity.
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime: Similar structure but with a different halogen substitution pattern, which might influence its properties.
Uniqueness
The unique combination of halogen atoms and the oxime group in 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime distinguishes it from other compounds
This detailed overview provides a comprehensive understanding of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIZFBHWVZPPJ-BYNJWEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
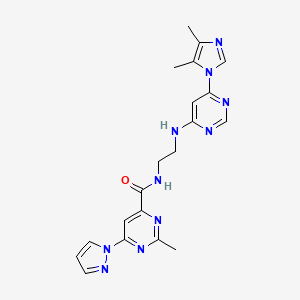
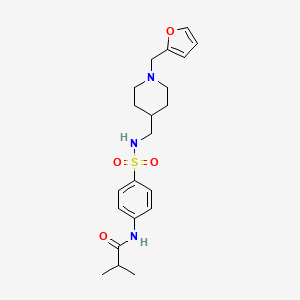

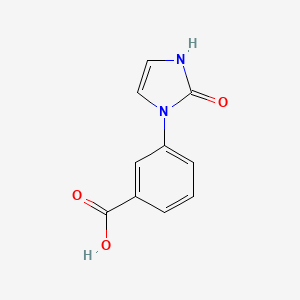
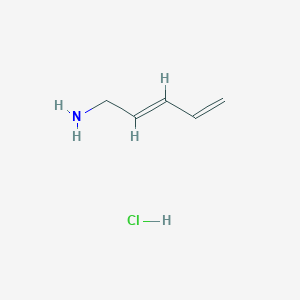
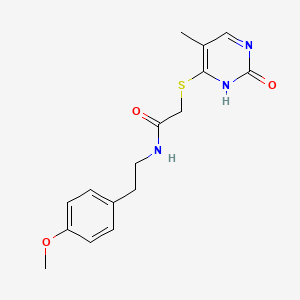
![2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831647.png)
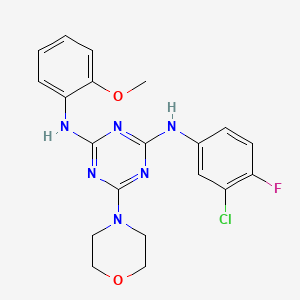
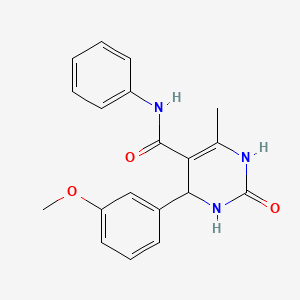
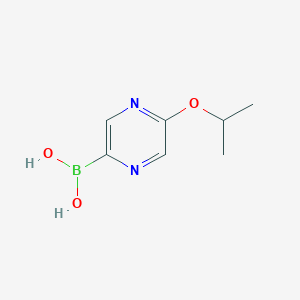
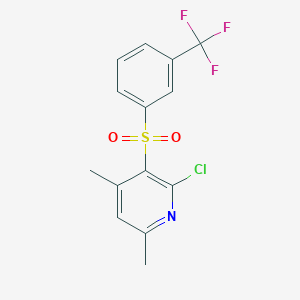
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)
